6-Aminoisoquinoline-3-carboxylic acid 6-Aminoisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984949
InChI: InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14)
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

6-Aminoisoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15984949

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

6-Aminoisoquinoline-3-carboxylic acid -

Specification

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 6-aminoisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14)
Standard InChI Key DUMLDBSFHKIBNR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Physicochemical Profile

The compound’s molecular formula (C₁₀H₈N₂O₂) corresponds to a molar mass of 188.18 g/mol, with a calculated logP value of 1.2 indicating moderate lipophilicity. Its solubility profile is pH-dependent:

  • Aqueous Solubility: 2.8 mg/mL in neutral water (25°C)

  • Acidic Conditions: >10 mg/mL in 0.1N HCl due to protonation of the amino group

  • Basic Conditions: >15 mg/mL in 0.1N NaOH via deprotonation of the carboxylic acid

Thermogravimetric analysis shows decomposition onset at 218°C, suggesting stability under standard storage conditions.

Synthetic Methodologies

Catalytic Hydrogenation Route

The patent WO2018125548A1 details a high-yield synthesis starting from 1,3-dichloro-6-nitroisoquinoline (Compound 3) :

Step 1: Nitro Group Reduction

ReactantConditionsOutcome
1,3-dichloro-6-nitroisoquinolineH₂ (0.6 MPa), Pd/C (5 wt%), MeOH, 45°C, 6 h6-amino-1,3-dichloroisoquinoline (85% yield)

Step 2: Dechlorination

ReactantConditionsOutcome
6-amino-1,3-dichloroisoquinolineK₂CO₃ (3 eq), H₂O/MeOH (1:1), 80°C, 12 h6-aminoisoquinoline (78% yield)

Antibacterial Activity and Mechanism of Action

Spectrum of Activity

Recent studies demonstrate broad-spectrum efficacy against phytopathogens :

PathogenEC₅₀ (μg/mL)Inhibition Rate at 200 μg/mL
Acidovorax citrulli8.3897.27%
Ralstonia solanacearum12.4596.19%
Xanthomonas oryzae17.3594.67%

Notably, the compound’s protective efficacy against A. citrulli (68.56%) rivals kasugamycin (72.48%), a commercial antibiotic .

Mechanistic Insights

Scanning electron microscopy reveals that 25 μg/mL of 6-aminoisoquinoline-3-carboxylic acid induces:

  • Membrane Disruption: Loss of cellular integrity with visible pore formation .

  • Biofilm Inhibition: 89% reduction in exopolysaccharide production at 50 μg/mL .

  • Motility Suppression: 75% decrease in swarming motility of A. citrulli .

Molecular docking simulations suggest binding to the ATP-binding pocket of DNA gyrase (ΔG = -9.2 kcal/mol), potentially interfering with bacterial DNA replication .

Applications in Agricultural and Medicinal Chemistry

Crop Protection Formulations

Field trials with tomato plants infected by R. solanacearum show:

  • Disease Incidence Reduction: 63% at 100 μg/mL (vs. 71% for copper thiocyanate) .

  • Phytotoxicity: None observed at concentrations ≤500 μg/mL.

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